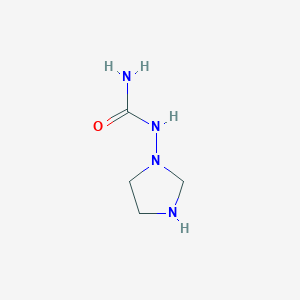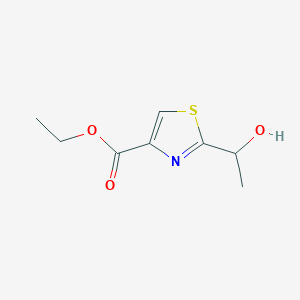
Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate is a synthetic compound that belongs to the thiazole family. It is commonly used in scientific research as a tool for studying the biochemical and physiological effects of thiazole derivatives.
作用機序
The mechanism of action of Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. In addition, Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in cellular defense against oxidative stress.
生化学的および生理学的効果
Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. In addition, Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), and reduce the production of reactive oxygen species (ROS) in vitro and in vivo. These effects suggest that Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate has potential therapeutic applications in the treatment of inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate has several advantages for lab experiments. It is easy to synthesize, stable, and has low toxicity. In addition, it has been extensively studied and optimized, making it a reliable tool for studying the biochemical and physiological effects of thiazole derivatives. However, Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate also has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can limit its potential applications.
将来の方向性
There are several future directions for the study of Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate. One potential direction is the development of new drugs and therapies based on its anti-inflammatory, antioxidant, and antimicrobial properties. Another direction is the study of its fluorescent properties and its potential applications as a probe for detecting metal ions. Finally, further research is needed to fully understand the mechanism of action of Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate and its potential applications in the treatment of inflammatory and oxidative stress-related diseases.
合成法
The synthesis of Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate can be achieved by the reaction of ethyl bromoacetate and thiosemicarbazide in ethanol. The resulting product is then treated with sodium hydroxide to obtain the desired compound. This synthesis method has been widely used and optimized in recent years, making it a reliable and efficient way to produce Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate.
科学的研究の応用
Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate has been extensively used in scientific research as a tool for studying the biochemical and physiological effects of thiazole derivatives. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for developing new drugs and therapies. In addition, Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate has been used as a fluorescent probe for detecting metal ions and as a ligand for metal complexes.
特性
IUPAC Name |
ethyl 2-(1-hydroxyethyl)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-3-12-8(11)6-4-13-7(9-6)5(2)10/h4-5,10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMYQJINQIYLLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

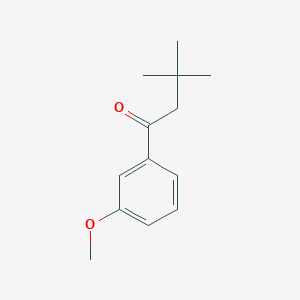
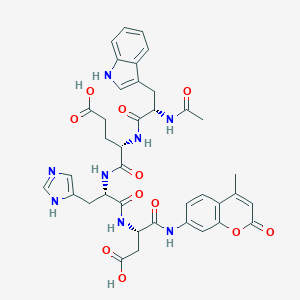
![7-[[[1-(oxolan-2-ylmethyl)tetrazol-5-yl]methyl-(2-phenylethyl)amino]methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B69676.png)
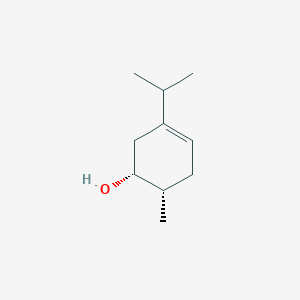
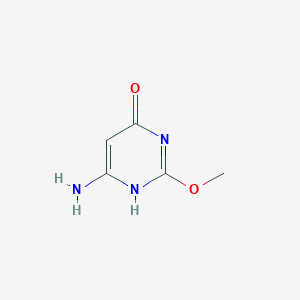
![5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid](/img/structure/B69684.png)
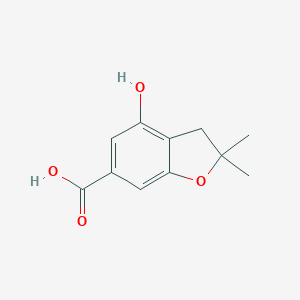
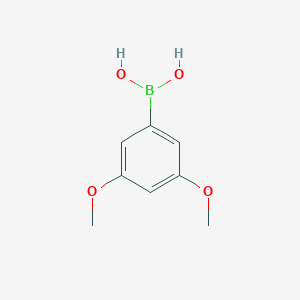
![4-Methoxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69689.png)
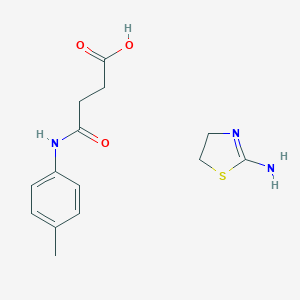
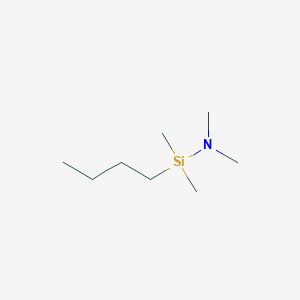
![Imidazo[1,2-B]pyridazine-6-carbaldehyde](/img/structure/B69698.png)
